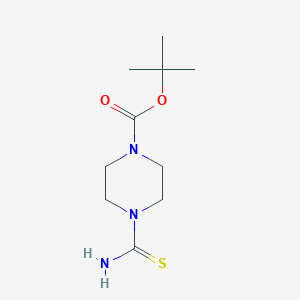
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Cat. No. B177007
Key on ui cas rn:
196811-66-2
M. Wt: 245.34 g/mol
InChI Key: JBKRAGACGOPWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06294580B1
Procedure details


The title compound (1.5 g) was prepared from 3.01 g (16.91 mmol) of thiocarbonyldiimidazole and 3.0 g (16.12 mmol) of 1-tert-butoxycarbonyl-piperazine according to the method of Intermediate 53 followed by purification via trituration with diethyl ether: low resolution MS (ES) m/e 246 (MH+).


[Compound]
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](N1C=CN=C1)([N:3]1C=CN=C1)=[S:2].[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14]>>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][N:23]([C:1](=[S:2])[NH2:3])[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
[Compound]
|
Name
|
Intermediate 53
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by purification via trituration with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(N)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
